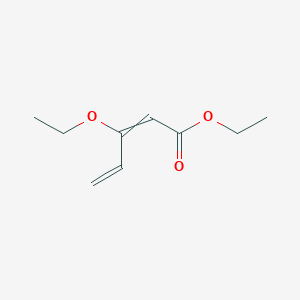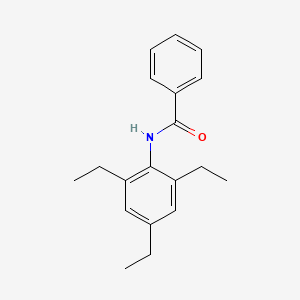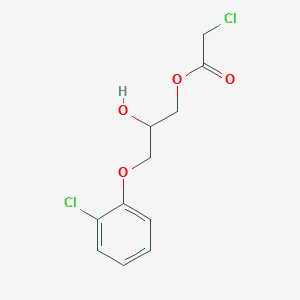
Acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, a chlorophenoxy group, and a hydroxypropyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of chloroacetic acid with 3-(chlorophenoxy)-2-hydroxypropyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves the use of a strong acid like hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base such as sodium hydroxide or potassium hydroxide.
Major Products Formed:
Hydrolysis: Chloroacetic acid and 3-(chlorophenoxy)-2-hydroxypropyl alcohol.
Substitution: Depending on the nucleophile, products can include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Potential Therapeutic Agent: Research may explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry:
Herbicide Development:
Mechanism of Action
The mechanism by which acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester exerts its effects involves its interaction with specific molecular targets. For example, in herbicidal applications, similar compounds act by mimicking plant growth hormones, leading to uncontrolled growth and eventual death of the plant . The compound may interact with enzymes or receptors involved in these pathways, disrupting normal cellular functions.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A well-known herbicide that shares a similar phenoxyacetic acid structure.
Mecoprop: Another herbicide with a similar structure, used for selective weed control.
Uniqueness:
Structural Differences: The presence of the hydroxypropyl ester moiety and the specific positioning of the chloro and chlorophenoxy groups make acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester unique compared to other similar compounds.
Reactivity: The unique structure may confer different reactivity and biological activity, making it a compound of interest for further research and development.
Properties
CAS No. |
90317-49-0 |
|---|---|
Molecular Formula |
C11H12Cl2O4 |
Molecular Weight |
279.11 g/mol |
IUPAC Name |
[3-(2-chlorophenoxy)-2-hydroxypropyl] 2-chloroacetate |
InChI |
InChI=1S/C11H12Cl2O4/c12-5-11(15)17-7-8(14)6-16-10-4-2-1-3-9(10)13/h1-4,8,14H,5-7H2 |
InChI Key |
CQUVBCWACOJMHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(COC(=O)CCl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


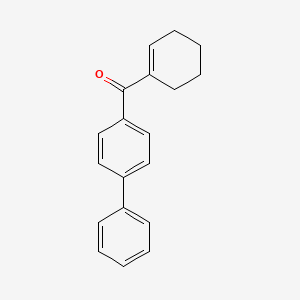
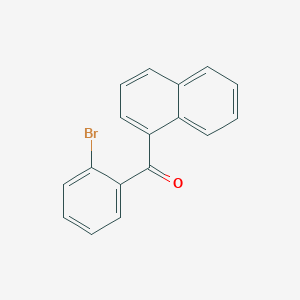
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
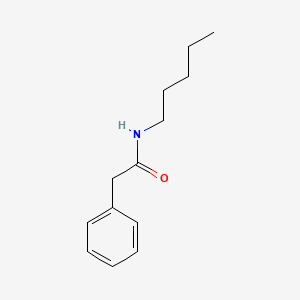
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)

![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)
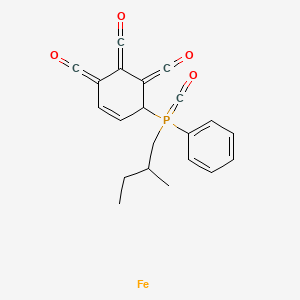
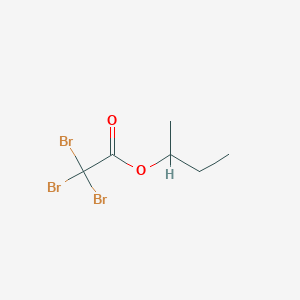
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
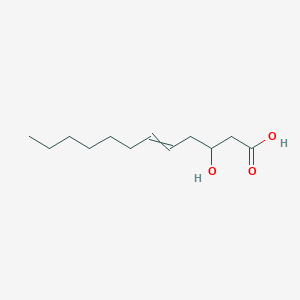
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
